Cas no 2171887-36-6 (ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate)

ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate 化学的及び物理的性質
名前と識別子
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- ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate
- EN300-1301416
- 2171887-36-6
- ethyl 2-(1-cyclopropyl-4-methylpyrazol-3-yl)acetate
-
- インチ: 1S/C11H16N2O2/c1-3-15-11(14)6-10-8(2)7-13(12-10)9-4-5-9/h7,9H,3-6H2,1-2H3
- InChIKey: DFFRWFHMPUWBLL-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C(C)=CN(C2CC2)N=1)=O
計算された属性
- 精确分子量: 208.121177757g/mol
- 同位素质量: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 241
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 44.1Ų
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1301416-10000mg |
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate |
2171887-36-6 | 10000mg |
$4545.0 | 2023-09-30 | ||
Aaron | AR0287A7-500mg |
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate |
2171887-36-6 | 95% | 500mg |
$1158.00 | 2025-02-15 | |
Enamine | EN300-1301416-100mg |
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate |
2171887-36-6 | 100mg |
$366.0 | 2023-09-30 | ||
Enamine | EN300-1301416-250mg |
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate |
2171887-36-6 | 250mg |
$524.0 | 2023-09-30 | ||
Aaron | AR0287A7-2.5g |
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate |
2171887-36-6 | 95% | 2.5g |
$2873.00 | 2023-12-15 | |
Enamine | EN300-1301416-50mg |
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate |
2171887-36-6 | 50mg |
$245.0 | 2023-09-30 | ||
Aaron | AR0287A7-5g |
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate |
2171887-36-6 | 95% | 5g |
$4240.00 | 2023-12-15 | |
Aaron | AR0287A7-50mg |
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate |
2171887-36-6 | 95% | 50mg |
$362.00 | 2025-02-15 | |
Aaron | AR0287A7-10g |
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate |
2171887-36-6 | 95% | 10g |
$6275.00 | 2023-12-15 | |
Enamine | EN300-1301416-5000mg |
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate |
2171887-36-6 | 5000mg |
$3065.0 | 2023-09-30 |
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetateに関する追加情報
Ethyl 2-(1-Cyclopropyl-4-Methyl-1H-Pyrazol-3-Yl)Acetate: A Comprehensive Overview
Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate, with the CAS number 2171887-36-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and applications in drug discovery. The structure of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate features a pyrazole ring substituted with a cyclopropyl group, a methyl group, and an ethoxyacetyl moiety. These substituents contribute to its unique chemical properties and potential bioactivity.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to modulate various biological targets, including enzymes, receptors, and ion channels. Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate has been investigated for its potential as a lead compound in the development of new therapeutic agents. Its structure allows for flexibility in substitution patterns, making it a versatile scaffold for further chemical modifications. Researchers have explored its anti-inflammatory, antioxidant, and anticancer properties, with promising results reported in preclinical models.
The synthesis of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate involves a multi-step process that typically includes the formation of the pyrazole ring followed by substitution reactions to introduce the desired substituents. The cyclopropyl group is introduced via a cyclization reaction, while the ethoxyacetyl group is added through esterification or acylation steps. These synthetic methods are optimized to ensure high yields and purity, which are critical for subsequent biological evaluations.
One of the key features of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate is its ability to interact with biological systems at multiple levels. For instance, its pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with protein targets. The cyclopropyl group introduces strain into the molecule, potentially enhancing its reactivity or bioavailability. Additionally, the ethoxyacetyl group contributes to the molecule's lipophilicity, which is essential for permeability across biological membranes.
Recent advancements in computational chemistry have enabled researchers to model the interactions of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate with various biological targets at an atomic level. Molecular docking studies have revealed that this compound can bind effectively to enzymes such as kinases and proteases, suggesting its potential as an inhibitor or modulator of these enzymes. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are crucial for understanding its reactivity and stability.
In terms of pharmacokinetics, ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-Yl)Acetate has shown moderate absorption and distribution properties in preclinical studies. Its bioavailability is influenced by factors such as hepatic first-pass metabolism and plasma protein binding. Researchers are currently exploring strategies to enhance its pharmacokinetic profile through structural modifications or formulation approaches.
The application of green chemistry principles has also been explored in the synthesis and characterization of ethyl 2-(1-cyclopropyl-4-methyl-H-Pyrazol--Yl)Acetate. By employing environmentally friendly solvents and catalysts, chemists aim to reduce the ecological footprint of its production while maintaining high standards of quality and safety.
In conclusion, ethyl 2-(1-cyclopropyl--methyl-H-Pyrazol--Yl)Acetate (CAS No: 2171887--6-) represents a promising compound with diverse applications in drug discovery and development. Its unique chemical structure, coupled with recent advances in synthetic and computational techniques, positions it as a valuable tool for exploring novel therapeutic strategies.
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